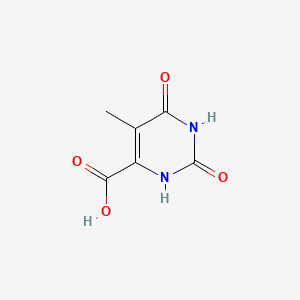
Cotarnine chloride
Overview
Description
Cotarnine chloride is a tetrahydroisoquinoline alkaloid derived from the oxidative degradation of noscapine, a phthalide isoquinoline alkaloid isolated from the opium poppy (Papaver somniferum) . This compound is known for its hemostatic properties, which means it helps to stop bleeding by increasing the tone of smooth muscles, particularly in the uterus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cotarnine chloride can be synthesized through various methods. One common method involves the reaction of cotarnine with terminal acetylenes in acetonitrile in the presence of a catalytic system such as copper(I) iodide and morpholine . This reaction forms cotarnine 1-alkynyl derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the oxidative degradation of noscapine. This process can be optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cotarnine chloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other tetrahydroisoquinoline derivatives.
Substitution: This compound reacts with silver acetylides and alkynes to form substituted isoquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions with silver acetylides and alkynes are typically carried out in acetonitrile.
Major Products Formed
Oxidation: Various oxidized derivatives of cotarnine.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinolines and benzazocines.
Scientific Research Applications
Cotarnine chloride has several scientific research applications, including:
Mechanism of Action
Cotarnine chloride exerts its effects by increasing the tone of smooth muscles, particularly in the uterus . It forms covalent bonds with the fibers of blood vessels, which helps to stop bleeding. Additionally, it inhibits platelet aggregation by interfering with adenosine diphosphate (ADP) and collagen-mediated pathways . This compound also has anti-inflammatory properties due to its ability to inhibit enzymes involved in the conversion of arachidonic acid into prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Noscapine: A phthalide isoquinoline alkaloid from which cotarnine is derived.
Tetrahydroisoquinoline derivatives: Compounds with similar structures and biological activities.
Uniqueness
Cotarnine chloride is unique due to its specific hemostatic properties and its ability to increase smooth muscle tone. Unlike noscapine, which is primarily used as a cough suppressant and has antitumor properties, this compound is specifically employed for its hemostatic effects and its role in the synthesis of other pharmacologically active compounds .
Properties
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NO3/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13/h5-6H,3-4,7H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZAOSLMBZSSTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14NO3+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20276-45-3 | |
| Record name | Cotarninium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020276453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COTARNINIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SIM4898JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-](/img/structure/B1594845.png)


